3-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE
Overview
Description
3-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound is characterized by the presence of an ethoxy group, a fluorophenyl group, and a pyridinyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the reaction of 3-ethoxybenzoic acid with 2-fluorobenzylamine and 2-pyridylamine under specific conditions. The reaction may require the use of coupling agents such as EDCI or DCC, and catalysts like DMAP to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or H2/Pd.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group would yield aldehydes or acids, while substitution of the fluorine atom could yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating specific diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(2-Fluorophenyl)-N-(pyridin-2-yl)benzamide: Lacks the ethoxy group.
3-Ethoxy-N-(pyridin-2-yl)benzamide: Lacks the fluorophenyl group.
3-Ethoxy-N-[(2-fluorophenyl)methyl]benzamide: Lacks the pyridinyl group.
Uniqueness
The presence of the ethoxy, fluorophenyl, and pyridinyl groups in 3-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE makes it unique in terms of its chemical properties and potential biological activities. These functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
3-ethoxy-N-[(2-fluorophenyl)methyl]-N-pyridin-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-2-26-18-10-7-9-16(14-18)21(25)24(20-12-5-6-13-23-20)15-17-8-3-4-11-19(17)22/h3-14H,2,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPVSWFHEGXYCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2F)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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